molecular formula C16H17N3O B3020440 N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide CAS No. 2189235-66-1

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide

Cat. No.: B3020440
CAS No.: 2189235-66-1
M. Wt: 267.332
InChI Key: UOTDEOHSLBNVGD-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide is a synthetic organic compound designed for pharmaceutical and cancer research. Its structure, which features an indole moiety linked to a cyanocyclobutyl group via an N-methylacetamide bridge, positions it as a promising scaffold in medicinal chemistry . The indole group is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. This compound is of significant interest for developing covalent inhibitors, a class of therapeutics that form a permanent bond with their target proteins . Research on analogous 2-(1H-indol-1-yl)acetamide compounds has demonstrated their potential as potent and selective covalent inhibitors of oncogenic targets like KRAS G12C, a key driver mutation in lung and colorectal cancers . The presence of the nitrile (cyano) group on the cyclobutyl ring can enhance metabolic stability and influence the molecule's binding affinity and pharmacokinetic properties . The compact, strained cyclobutane ring contributes conformational rigidity, which can help optimize the molecule's shape for specific target engagement. This compound is intended for use in hit-to-lead optimization campaigns, mechanism-of-action studies, and as a chemical probe for investigating novel biological pathways in oncology. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-18(16(12-17)8-4-9-16)15(20)11-19-10-7-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTDEOHSLBNVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1C=CC2=CC=CC=C21)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with indole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the indole ring and the cyanocyclobutyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Drug Development

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide is being explored as a candidate for drug development due to its potential to modulate various biological pathways. Its structure suggests possible interactions with enzymes and receptors involved in disease processes, particularly in:

  • Cancer Treatment : The compound may exhibit cytotoxic effects against cancer cells by interfering with cell signaling pathways.
  • Neurological Disorders : Its unique chemical structure may allow it to cross the blood-brain barrier, making it a candidate for treating conditions like depression or anxiety.

Biological Studies

The compound can be utilized in research settings to study enzyme interactions and signal transduction pathways. This can enhance our understanding of:

  • Enzyme Activity Modulation : Investigating how the nitroindole moiety interacts with various enzymes could reveal new therapeutic targets.
  • Signal Transduction Mechanisms : Understanding how this compound influences cellular signaling could lead to novel insights into disease mechanisms.

Animal Models

Preclinical studies using animal models have indicated that compounds with similar structures can effectively modulate inflammatory responses. For example, compounds targeting RORγt (retinoic acid receptor-related orphan receptor gamma) have shown efficacy in treating autoimmune diseases such as multiple sclerosis and psoriasis. Given its structural attributes, this compound could potentially exhibit similar therapeutic effects.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Structural Differences

  • N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide: Contains a 1-cyanocyclobutyl group (a four-membered ring with a polar cyano substituent). N-methylation on the acetamide nitrogen. Indol-1-yl group attached to the α-carbon of the acetamide.
  • N-cyclopropyl-2-(1H-indol-1-yl)acetamide (CAS 948355-35-9): Features a cyclopropyl group (a three-membered ring without polar substituents). No methylation on the acetamide nitrogen. Same indol-1-yl substitution on the α-carbon.

Data Table: Hypothetical vs. Empirical Properties

Property This compound (Hypothetical) N-cyclopropyl-2-(1H-indol-1-yl)acetamide
Molecular Formula C₁₅H₁₆N₃O (inferred) C₁₃H₁₄N₂O
Molecular Weight ~278.32 (calculated) 214.26
logP (Lipophilicity) Estimated 2.8–3.5* 2.1174
Hydrogen Bond Donors 0 (N-methylation eliminates NH donor) 1 (cyclopropyl NH)
Polar Surface Area ~45–50 Ų (due to cyano group) 26.61 Ų

*Hypothesized based on cyclobutane’s hydrophobicity and cyano’s polarity.

Implications of Structural Modifications

  • Cyclobutane vs. Cyclopropane: The larger cyclobutane ring in the target compound increases molecular weight and hydrophobicity compared to cyclopropane .
  • N-Methylation: Eliminates a hydrogen bond donor, likely improving membrane permeability but reducing aqueous solubility .
  • Indol-1-yl Group : Common to both compounds, this moiety may contribute to π-π stacking interactions in biological targets.

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability: The cyano group may slow oxidative metabolism, extending half-life compared to the cyclopropyl analog .
  • Toxicity: Analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) highlight the need for caution, as cyano-containing compounds may exhibit uncharacterized toxicological profiles .

Biological Activity

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}O
  • Molecular Weight : 246.28 g/mol

This compound features a cyanocyclobutyl group attached to an indole moiety, which is known for its diverse biological activities.

Research indicates that this compound may interact with various biological pathways:

  • Phosphoinositide 3-Kinases (PI3K) Pathway : The compound has been associated with modulation of the PI3K pathway, which plays a crucial role in cell growth, proliferation, and survival. Inhibitors of PI3K have shown promise in treating cancers and autoimmune diseases .
  • Cytokine Production : Studies suggest that this compound may influence cytokine production in immune cells, potentially impacting inflammatory responses .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity TypeObservationsReferences
CytotoxicityDemonstrated selective cytotoxicity against cancer cell lines. ,
Anti-inflammatoryReduced inflammatory cytokines in vitro. ,
Immune ModulationAltered T-cell responses; enhanced cytokine production. ,
PI3K InhibitionInhibited PI3K activity in cellular assays. ,

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Treatment : A study on its cytotoxic effects showed that the compound inhibited the proliferation of multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Autoimmune Disease Models : In animal models of autoimmune diseases, administration of this compound resulted in decreased disease severity and modulation of immune responses, indicating its therapeutic potential in managing such conditions .
  • Inflammation Models : Research demonstrated that the compound significantly reduced markers of inflammation in models of acute inflammation, supporting its role as an anti-inflammatory agent .

Q & A

Q. How can researchers design a synthetic route for N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide?

  • Methodological Answer : A stepwise approach is recommended:

Core Scaffold Assembly : Start with indole derivatives and cyanocyclobutyl precursors. Use coupling reactions (e.g., Buchwald-Hartwig amination) to link the indole moiety to the cyclobutane ring.

Functional Group Protection : Protect the cyanocyclobutyl group during methylation to avoid side reactions.

Methylation : Introduce the methyl group via reductive alkylation or nucleophilic substitution, ensuring regioselectivity.
Reference synthetic strategies from structurally similar compounds, such as ethyl N-(3-cyano-1H-indol-2-yl)formimidate, where protecting groups and coupling agents (e.g., DCC) are used .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • FTIR : Confirm functional groups (e.g., cyano, amide C=O) via characteristic peaks (e.g., ~2200 cm⁻¹ for C≡N) .
  • NMR : Use ¹H/¹³C NMR to resolve stereochemistry and verify methyl/cyclobutyl environments. For example, cyclobutyl protons exhibit distinct splitting patterns due to ring strain .
  • X-ray Crystallography : Resolve absolute configuration and bond angles, as demonstrated in cyclobutyl acetamide analogs .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps, as cyanide-containing intermediates may release toxic vapors .
  • Waste Disposal : Neutralize cyanide residues with hypochlorite solutions before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., hormesis).
  • Assay Controls : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in cell lines or protocols .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the indole ring (e.g., halogenation) or cyclobutyl group (e.g., fluorination) to assess electronic effects.
  • Bioisosteric Replacement : Replace the cyanocyclobutyl group with isosteres (e.g., trifluoromethyl) to enhance metabolic stability .
  • 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate spatial features with activity .

Q. How can computational methods predict stability under physiological conditions?

  • Methodological Answer :
  • DFT Calculations : Simulate hydrolysis of the cyano group in aqueous environments to assess degradation pathways .
  • Molecular Dynamics (MD) : Model interactions with serum proteins (e.g., albumin) to predict half-life .

Q. What experimental parameters optimize reaction yields during scale-up?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) for efficient coupling .
  • Temperature Gradients : Perform reactions under reflux (e.g., 80–100°C) to accelerate kinetics without decomposition .

Q. How to quantify trace amounts in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) for separation. Use MRM transitions specific to the compound’s molecular ion .
  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .

Q. How to validate target engagement in cellular assays?

  • Methodological Answer :
  • Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from lysates.
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts upon compound treatment .

Q. How to interpret conflicting toxicity data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : Identify species-specific metabolites (e.g., via liver microsomes) that may explain differential toxicity .
  • PK/PD Modeling : Correlate plasma concentrations with adverse effects to assess therapeutic windows .

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